molecular formula CH3B B1250234 methylboranylidene CAS No. 12538-96-4

methylboranylidene

Cat. No.: B1250234
CAS No.: 12538-96-4
M. Wt: 25.85 g/mol
InChI Key: LQOVEIULSMWWNF-UHFFFAOYSA-N
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Description

methylboranylidene is a chemical compound with the formula CH₃B. It is a member of the boranylidene family, characterized by the presence of a boron atom double-bonded to a carbon atom.

Preparation Methods

methylboranylidene can be synthesized through several methods. One common synthetic route involves the reaction of methylboron dibromide with potassium in boiling benzene. This reaction generates methylborylene, which can then be isolated by vacuum distillation . Another method involves the addition of methylborylene to acetylenes, resulting in the formation of 1,4-diboracyclohexa-2,5-dienes

Chemical Reactions Analysis

methylboranylidene undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include potassium, acetylenes, and various solvents such as benzene. The major products formed from these reactions are typically diboracyclohexadienes and other boron-containing cyclic compounds .

Mechanism of Action

The mechanism of action of methylborylene involves its reactivity with various substrates. The boron atom in methylborylene can form stable bonds with carbon, nitrogen, and oxygen atoms, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substrates and the reaction conditions .

Comparison with Similar Compounds

methylboranylidene can be compared to other boranylidene compounds, such as phenylborylene and ethylborylene. These compounds share similar reactivity patterns but differ in their substituents, which can influence their chemical behavior and applications. This compound is unique due to its methyl group, which provides distinct steric and electronic properties compared to other boranylidene compounds .

Similar Compounds

This compound stands out due to its specific reactivity and potential for forming unique organoboron compounds, making it a valuable compound in the field of organometallic chemistry.

Properties

CAS No.

12538-96-4

Molecular Formula

CH3B

Molecular Weight

25.85 g/mol

InChI

InChI=1S/CH3B/c1-2/h1H3

InChI Key

LQOVEIULSMWWNF-UHFFFAOYSA-N

SMILES

[B]C

Canonical SMILES

[B]C

Origin of Product

United States

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